molecular formula C27H30ClN5O4S B11636328 1-Benzyl-4-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

1-Benzyl-4-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

Cat. No.: B11636328
M. Wt: 556.1 g/mol
InChI Key: PAZMINMTLTXNNI-UHFFFAOYSA-N
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Description

1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl, nitrophenyl, and chlorobenzenesulfonyl groups

Preparation Methods

The synthesis of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with benzyl, nitrophenyl, and chlorobenzenesulfonyl groups. One common synthetic route involves the reductive amination of a piperazine precursor with benzyl and nitrophenyl groups, followed by sulfonylation with a chlorobenzenesulfonyl chloride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and its substituents can interact with active sites of enzymes, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological target and the context of the study .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H30ClN5O4S

Molecular Weight

556.1 g/mol

IUPAC Name

1-benzyl-4-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]piperazine

InChI

InChI=1S/C27H30ClN5O4S/c28-23-6-9-25(10-7-23)38(36,37)32-18-16-30(17-19-32)24-8-11-26(33(34)35)27(20-24)31-14-12-29(13-15-31)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2

InChI Key

PAZMINMTLTXNNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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